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Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Abstract This guide outlines the optimized conditions for the reductive amination of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 1470586-95-8). While 1H-indazole-3-carbaldehydes are standard building blocks in k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the optimized conditions for the reductive amination of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 1470586-95-8). While 1H-indazole-3-carbaldehydes are standard building blocks in kinase inhibitor discovery, the presence of the electron-withdrawing trifluoromethyl (


) group at the C7 position significantly alters the electronic landscape of the molecule. This protocol addresses the specific challenges posed by this substrate—namely, enhanced N1-acidity and altered solubility profiles—providing a robust, scalable method using Sodium Triacetoxyborohydride (STAB) as the primary reducing agent.

Chemical Context & Mechanistic Insight

The Substrate: Electronic & Steric Considerations

The 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde scaffold presents unique reactivity compared to the unsubstituted parent indazole.

  • Electronic Activation (C3-Aldehyde): The

    
     group exerts a strong inductive electron-withdrawing effect (-I). This decreases electron density at the C3-formyl group, making the carbonyl carbon more electrophilic . Consequently, the initial nucleophilic attack by the amine to form the hemiaminal is generally faster than in unsubstituted indazoles.
    
  • Acidity (N1-Proton): The -I effect also propagates to the N1 nitrogen, increasing the acidity of the N-H proton (estimated pKa shift from ~14 to ~12). In the presence of basic amines, equilibrium deprotonation of the indazole core can occur, potentially reducing solubility in non-polar solvents like DCM.

  • Steric Environment: The C7 substituent is distal to the C3 reaction center, so direct steric hindrance is negligible. However, the bulk of the

    
     group increases the lipophilicity of the core, often necessitating solvent mixtures (e.g., THF/DCE) rather than pure methanol.
    
Reaction Pathway

The reaction proceeds via the "Direct Reductive Amination" pathway where the imine/iminium intermediate is generated in situ and reduced faster than the aldehyde substrate.

ReactionMechanism Aldehyde 7-CF3-Indazole-3-CHO (Electrophilic) Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O Product Secondary Amine (Target) Imine->Product + H- Acid AcOH (Catalyst) Acid->Hemiaminal Protonation Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Imine Selective Reduction

Figure 1: Mechanistic pathway highlighting the critical intermediate stages. The electron-deficient nature of the aldehyde accelerates the Aldehyde


 Hemiaminal step.

Experimental Strategy & Optimization

Selection of Reducing Agent
  • Standard: Sodium Triacetoxyborohydride (

    
     / STAB): 
    
    • Why: It is mild and less basic than

      
      . It reduces imines/iminium ions much faster than aldehydes, minimizing the formation of the alcohol byproduct (7-trifluoromethyl-1H-indazole-3-methanol).
      
  • Alternative: Sodium Cyanoborohydride (

    
    ): 
    
    • Use Case: Required only if solubility in DCE/THF is poor and Methanol must be used (STAB decomposes in MeOH).

Solvent Systems

Solubility is the primary failure mode for this substrate.

  • Preferred: 1,2-Dichloroethane (DCE). Excellent for STAB reactions.

  • Co-solvent: Tetrahydrofuran (THF).[1] Use if the 7-CF3 analog precipitates in pure DCE.

  • Avoid: Pure Methanol (incompatible with STAB; promotes aldehyde reduction).

Stoichiometry Table
ReagentEquivalents (eq)Role
Aldehyde 1.0Limiting Reagent
Amine 1.1 - 1.5Nucleophile (Use 1.1 for precious amines, 1.5 for volatile ones)
Acetic Acid 1.0 - 2.0Catalyst (Activates imine formation)
STAB 1.4 - 1.6Reducing Agent (Hydride source)

Detailed Protocol (Method A: STAB in DCE)

Objective: Synthesis of N-substituted-1-(7-(trifluoromethyl)-1H-indazol-3-yl)methanamine.

Materials
  • 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde[2]

  • Primary or Secondary Amine[3][4][5][6][7]

  • Sodium Triacetoxyborohydride (STAB) - Must be fresh/free-flowing white powder.

  • 1,2-Dichloroethane (DCE) - Anhydrous preferred.

  • Glacial Acetic Acid (AcOH)

  • Saturated

    
     solution[8]
    
  • Dichloromethane (DCM) for extraction

Procedure
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 equiv, e.g., 214 mg, 1.0 mmol) in DCE (5.0 mL).

    • Note: If the solution is cloudy, add THF dropwise until clear (up to 2 mL).

  • Amine Addition: Add the Amine (1.2 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.5 equiv).

    • Observation: The mixture may change color slightly (yellowing) indicating imine formation.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium. Do not skip this incubation for electron-deficient aldehydes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in three portions over 5 minutes.

    • Gas Evolution: Mild effervescence may occur.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC. The aldehyde spot (

      
       in 1:1 Hex/EtOAc) should disappear.
      
  • Quench: Quench the reaction by slowly adding saturated aqueous

    
      (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Work-up:

    • Extract with DCM (3 x 10 mL).

    • Caution: The product may be amphoteric due to the indazole NH. Ensure the aqueous layer pH is ~8-9.

    • Wash combined organics with Brine.[9][10]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash chromatography (DCM/MeOH gradient) or recrystallization depending on the amine used.

Troubleshooting & Decision Tree

If the standard protocol yields low conversion or impurities, follow this logic flow:

Troubleshooting Start Issue: Low Yield / Incomplete Reaction CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckReduction Is the Alcohol byproduct forming? CheckSolubility->CheckReduction Yes SolubilityFix Add THF or switch to Method B (MeOH + NaBH3CN) CheckSolubility->SolubilityFix No (Precipitate) ReductionFix Pre-form Imine longer (2h) Add Molecular Sieves CheckReduction->ReductionFix Yes (Aldehyde reduced) StandardFix Increase STAB to 2.0 eq Check reagent quality CheckReduction->StandardFix No (Stalled)

Figure 2: Troubleshooting logic for common reductive amination failures.

Common Issues
  • Issue: Formation of Alcohol (Reduction of Aldehyde).[11]

    • Cause: Reducing agent added before imine formation was complete.[12]

    • Fix: Increase the pre-stir time (Step 3) to 2 hours. Add 4Å Molecular Sieves to drive equilibrium.

  • Issue: Low Solubility of Indazole.

    • Cause: The 7-CF3 group increases lipophilicity, but the core remains polar.

    • Fix: Switch solvent to THF or a 1:1 mixture of DCE/THF.

  • Issue: No Reaction with Weak Amines (e.g., Anilines).

    • Fix: Weak nucleophiles require stronger activation. Heat the imine formation step to 50°C for 2 hours before cooling and adding STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

  • BenchChem. (2025).[9] "Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Technical Support & Troubleshooting." BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2023). "Application Note – Reductive Amination: Imine formation / Reduction." MilliporeSigma Technical Library. Link

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry Database. Link

Sources

Application

Application Notes & Protocols: Leveraging 7-Trifluoromethyl Indazole Aldehyde in Covalent Fragment-Based Drug Design

Introduction: A Privileged Fragment for Covalent Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Fragment for Covalent Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel chemical starting points.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3] A particularly potent evolution of this strategy is the use of covalent fragments, which are designed to form a stable, covalent bond with a specific nucleophilic residue on the target protein.[4][5] This approach can lead to inhibitors with high potency, prolonged duration of action, and the ability to target shallow or challenging binding sites.[6]

This guide details the application of 7-trifluoromethyl-1H-indazole-4-carbaldehyde , a meticulously designed fragment that combines three key features beneficial for covalent FBDD:

  • The Indazole Scaffold: Recognized as a "privileged scaffold" in medicinal chemistry, the indazole ring system is a common motif in numerous biologically active compounds, particularly kinase inhibitors.[7][8][9] Its rigid, bicyclic structure provides a well-defined vector for chemical elaboration and can form crucial hydrogen bonding interactions with protein targets.[10][11]

  • The 7-Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile.[12][13] This highly electron-withdrawing group can improve metabolic stability, increase lipophilicity (aiding cell membrane permeability), and enhance binding affinity through favorable interactions with the target protein.[14][15][16]

  • The Aldehyde "Warhead": The aldehyde functional group serves as a moderately reactive electrophile, or "warhead." It can selectively react with the side chains of nucleophilic amino acids, most notably lysine, to form a stable covalent bond via a Schiff base mechanism.[5][17] This targeted covalent interaction can transform a weak, transiently binding fragment into a highly potent and durable inhibitor.

The strategic placement of the electron-withdrawing -CF₃ group at the 7-position enhances the electrophilic character of the aldehyde at the 4-position, tuning its reactivity for optimal target engagement while minimizing non-specific reactions.[18] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on effectively utilizing 7-trifluoromethyl-1H-indazole-4-carbaldehyde in a covalent FBDD campaign.

FBDD Workflow Overview

The journey from fragment identification to a lead compound is a multi-step, iterative process. The workflow is designed to first identify binders, then confirm their binding mode and covalent engagement, and finally use this information to guide a rational drug design campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Characterization & Confirmation cluster_2 Phase 3: Lead Optimization A Fragment Library (7-CF3-Indazole-CHO) B Primary Biophysical Screen (e.g., SPR, DSF) A->B Screening C Orthogonal Hit Validation (e.g., NMR, MST) B->C Hit Triage D Structural Biology (X-ray Crystallography) C->D Validated Hits E Covalent Binding Confirmation (Intact Protein MS) C->E Validated Hits F Structure-Guided Design (Medicinal Chemistry) D->F Structural & Covalent Data E->F Structural & Covalent Data G Synthesize Analogs F->G H Iterative Re-evaluation (Biophysics, Assays, X-ray) G->H H->F SAR Data I Lead Candidate H->I Optimized Properties

Caption: General workflow for a covalent fragment-based drug design campaign.

Experimental Protocols

Protocol 1: Fragment Preparation and Quality Control

Causality Statement: The success of any screening campaign is predicated on the quality and purity of the screening compounds. Impurities can lead to false positives or negatives, while inaccurate concentration determination will corrupt all subsequent affinity and kinetic measurements.

  • Source Material: Obtain 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS 1956327-85-7).[19]

  • Purity Assessment:

    • Confirm the identity and purity (>95%) of the compound using LC-MS and ¹H NMR spectroscopy.

    • Rationale: This step is critical to ensure that any observed activity is due to the intended fragment and not a reactive impurity.

  • Solubilization:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% deuterated dimethyl sulfoxide (d6-DMSO).

    • Rationale: d6-DMSO is compatible with most screening techniques, and using a deuterated solvent is essential for certain NMR-based validation methods.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: Aldehydes can be susceptible to oxidation. Aliquoting and inert atmosphere storage minimize degradation from freeze-thaw cycles and exposure to air.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality Statement: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[20][21] It provides real-time kinetic data, allowing for the rapid identification of fragments that bind to the immobilized protein target.

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling. Aim for a low-to-moderate immobilization density (e.g., 2000-5000 Response Units) to minimize mass transport effects.

    • Include a reference channel (mock-coupled or coupled with an irrelevant protein) on the same chip to subtract bulk refractive index changes and non-specific binding.[20]

  • Screening Execution:

    • Prepare a screening plate by diluting the fragment stock solution into the assay running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched (<1%) between the sample and the running buffer.

    • Rationale: High fragment concentrations are necessary to detect the weak binding typical of initial hits. Precise DMSO matching is crucial to avoid false positives arising from refractive index mismatches.[20]

    • Inject the fragment solution over the target and reference channels.

    • Monitor the binding response. A positive "hit" is characterized by a higher response in the target channel compared to the reference channel.

  • Data Analysis:

    • Analyze the resulting sensorgrams. Even for a primary screen, the shape of the curve can be informative. A rectangular shape is indicative of true binding, whereas sharp, spiky responses often suggest aggregation or other artifacts.

    • Hits are typically defined as fragments eliciting a response significantly above the background noise.

ParameterTypical Value/RangeRationale
Fragment Concentration100 - 500 µMTo detect weak (µM to mM) affinity interactions characteristic of fragments.
Flow Rate30 - 50 µL/minBalances sample consumption with the need to minimize mass transport limitations.
Association Time60 - 120 sSufficient time to observe binding equilibrium for most fragment interactions.
Dissociation Time120 - 300 sAllows for observation of off-rate; covalent binders may show very slow dissociation.
Final DMSO %≤ 1%Minimizes solvent effects and prevents protein denaturation.
Table 1: Typical SPR Screening Parameters for Fragments.
Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Causality Statement: It is essential to validate hits from the primary screen using an orthogonal method to eliminate technique-specific artifacts.[22] NMR spectroscopy is an excellent choice as it is a solution-based technique that can unambiguously confirm binding and provide structural information about the binding site.[21]

  • Method Selection: Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, are well-suited for fragment validation due to their high throughput and low protein consumption.[22]

  • Sample Preparation:

    • Prepare two samples for each fragment to be tested:

      • Sample A: Target protein (e.g., 10-20 µM) + fragment (e.g., 200 µM) in an appropriate deuterated buffer.

      • Sample B (Control): Fragment only (200 µM) in the same buffer.

  • STD NMR Experiment:

    • Acquire two spectra for Sample A: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied away from any protein signals.

    • Subtract the on-resonance from the off-resonance spectrum.

    • Rationale: If the fragment binds to the protein, it will receive saturation from the protein, leading to a decrease in its signal intensity. This results in signals appearing in the difference spectrum, confirming a binding event. Non-binders will show no signals.

  • Hit Confirmation: A fragment is considered a validated hit if it produces clear signals in the STD difference spectrum that are absent in control experiments.

Protocol 4: Covalent Binding Confirmation by Intact Mass Spectrometry

Causality Statement: For a covalent fragment, it is paramount to confirm that the intended covalent bond is formed. Intact protein mass spectrometry (MS) is the most direct method to verify this by detecting the expected mass shift in the target protein.[5][23]

  • Incubation:

    • Incubate the target protein (e.g., 5-10 µM) with an excess of the 7-trifluoromethyl-1H-indazole-4-carbaldehyde fragment (e.g., 50-100 µM).

    • Incubate a control sample of the protein with DMSO vehicle alone.

    • Allow the reaction to proceed for a defined time course (e.g., 0, 1, 4, 24 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Preparation for MS:

    • Quench the reaction if necessary and desalt the protein sample using a suitable method (e.g., reverse-phase C4 ZipTip) to remove excess fragment and buffer components.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an ESI-TOF or Orbitrap mass spectrometer capable of resolving the protein's isotopic envelope.

    • Deconvolute the resulting spectra to obtain the average mass of the protein.

  • Data Interpretation:

    • Compare the mass of the fragment-treated protein to the control. Covalent bond formation will result in a mass increase corresponding to the molecular weight of the fragment (214.15 Da for 7-trifluoromethyl-1H-indazole-4-carbaldehyde) minus the mass of water (18.02 Da) lost during Schiff base formation.

    • Expected Mass Shift = 214.15 - 18.02 = 196.13 Da.

    • Observing a peak at [M_protein + 196.13] Da is direct evidence of covalent modification.

Caption: Covalent modification of a protein lysine residue and its verification.

Protocol 5: Structural Elucidation by X-ray Crystallography

Causality Statement: A high-resolution crystal structure of the fragment-protein complex is the most valuable piece of information for the hit-to-lead stage.[2] It reveals the precise binding mode, key interactions, and provides a rational basis for designing more potent analogs.

  • Crystal Soaking or Co-crystallization:

    • Soaking: Grow crystals of the apo-protein under established conditions. Prepare a soaking solution containing the fragment at a concentration well above its measured Kᴅ (e.g., 1-10 mM) and soak the crystals for a period ranging from minutes to hours.

    • Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with an excess of the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the fragment.

    • Model the fragment into the density, including the covalent bond to the identified lysine residue. Refine the structure to acceptable R-work/R-free values.

  • Structural Analysis:

    • Analyze the refined structure to identify all hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.

    • Identify nearby pockets and available vectors on the indazole ring for chemical elaboration. This structural blueprint is the foundation for the next phase of the project.

Hit-to-Lead Strategy: From Fragment to Potent Inhibitor

With structural and covalent binding data in hand, the goal is to "grow" the fragment into a more potent, drug-like molecule.[22]

  • Vector Analysis: Using the co-crystal structure, identify positions on the indazole ring that point towards unoccupied pockets in the binding site. Common positions for elaboration on the indazole scaffold are N1, C3, C5, and C6.

  • Structure-Guided Growth: Synthesize a small, focused library of analogs where chemical groups are added at the identified vectors. These groups should be designed to form additional favorable interactions (e.g., a hydroxyl group to pick up a new hydrogen bond, or a phenyl group to occupy a hydrophobic pocket).

  • Iterative Cycles: Each new analog should be tested using the established biophysical and biochemical assays. The most promising compounds can then be subjected to co-crystallography to confirm that they bind as designed. This iterative "design-synthesize-test-analyze" cycle is the core of hit-to-lead optimization.

Conclusion

7-trifluoromethyl-1H-indazole-4-carbaldehyde is a highly promising starting point for covalent fragment-based drug discovery. Its privileged indazole core provides a rigid and synthetically tractable anchor, while the trifluoromethyl group enhances its drug-like properties. The strategically placed aldehyde warhead enables the formation of a specific covalent bond with the target protein, offering a path to high potency and selectivity. By following the detailed protocols and integrated workflow outlined in this guide, researchers can effectively leverage the unique attributes of this fragment to accelerate the discovery of novel covalent inhibitors for a wide range of biological targets.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][14][16]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link][12][13]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link][9]

  • Trifluoromethyl group. Grokipedia. [Link][15]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link][10]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Fragment Screening. Sygnature Discovery. [Link][22]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link][11]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link][17]

  • Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link][1]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. [Link][4]

  • Covalent fragment screening. WIS Works. [Link][6]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link][3]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link][5]

  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. PubMed. [Link][23]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link][20]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link][2]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link][21]

  • Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]

  • Covalent fragment libraries in drug discovery. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. ResearchGate. [https://www.researchgate.net/publication/376774643_Synthesis_of_Trifluoromethylated_Pyrimido12-b]indazole_Derivatives_through_the_Cyclocondensation_of_3-Aminoindazoles_with_Ketoester_and_Their_Functionalization_via_Suzuki-Miyaura_Cross-Coupling_a]([Link])

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. NIH. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews (RSC Publishing). [Link]

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Method

Application Notes &amp; Protocols: Wittig Reaction Procedures for 1-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and detailed experimental protocols for the Wittig olefination of 1-(trifluoromethyl)-1H-indazole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for the Wittig olefination of 1-(trifluoromethyl)-1H-indazole-3-carbaldehyde. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, guiding the researcher from the synthesis of the crucial starting material to the stereoselective synthesis of its alkene derivatives. The protocols are designed to be self-validating, with in-depth explanations for key experimental choices, grounded in established chemical principles.

Introduction: The Significance of Trifluoromethylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the N1 position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The aldehyde at the C3 position of the indazole ring serves as a versatile synthetic handle, allowing for the extension of the core structure. The Wittig reaction is a premier method for converting this aldehyde into a carbon-carbon double bond, providing access to a diverse array of vinyl-substituted indazoles for structure-activity relationship (SAR) studies.[1]

This document details two primary Wittig protocols tailored for 1-(trifluoromethyl)-1H-indazole-3-carbaldehyde: one for achieving thermodynamically favored (E)-alkenes using stabilized ylides, and another for kinetically favored (Z)-alkenes using non-stabilized ylides.

PART 1: Synthesis of the Key Starting Material: 1-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Direct formylation of the indazole C3 position via methods like the Vilsmeier-Haack reaction is often challenging.[2] A more robust and regioselective strategy involves the deprotonation of the C3 position, which is rendered sufficiently acidic by the powerful electron-withdrawing effect of the N1-CF₃ group. This allows for a directed lithiation followed by quenching with a formylating agent.

Workflow for Aldehyde Synthesis

cluster_0 Step 1: N-Trifluoromethylation cluster_1 Step 2: C3-Formylation Indazole 1H-Indazole NaH NaH, THF Indazole->NaH Deprotonation Indazole_Na Sodium Indazolide NaH->Indazole_Na CF3_Source Electrophilic CF3 Source (e.g., Umemoto's or Togni's reagent) Indazole_Na->CF3_Source N-Trifluoromethylation N_CF3_Indazole 1-(Trifluoromethyl)-1H-indazole CF3_Source->N_CF3_Indazole LDA LDA or n-BuLi, THF -78 °C N_CF3_Indazole->LDA Directed Lithiation Lithiated_Indazole Lithiated Intermediate LDA->Lithiated_Indazole DMF Anhydrous DMF Lithiated_Indazole->DMF Quench Aldehyde 1-(Trifluoromethyl)-1H-indazole-3-carbaldehyde DMF->Aldehyde cluster_0 Ylide Generation cluster_1 Olefination Reaction Ylide_Source Phosphonium Salt (for non-stabilized) or Stabilized Ylide Base Add Base (if needed) e.g., n-BuLi, KHMDS Ylide_Source->Base Deprotonate Ylide Phosphorus Ylide Base->Ylide Reaction Combine and Stir (Vary Temp/Time) Ylide->Reaction Aldehyde 1-(CF3)-Indazole-3-CHO Aldehyde->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Alkene Product + Ph₃PO Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Case ID: IND-CF3-SOL-001 Compound Class: Fluorinated Heterocyclic Aldehyde Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Synthesis) Solubility Profile & Chemical Behavior[1][2] The presence of the trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CF3-SOL-001 Compound Class: Fluorinated Heterocyclic Aldehyde Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Synthesis)

Solubility Profile & Chemical Behavior[1][2]

The presence of the trifluoromethyl group (–CF₃) at the 7-position significantly alters the physicochemical properties of the parent indazole. While the aldehyde moiety adds polarity, the –CF₃ group increases lipophilicity and electron deficiency.

Solvent Compatibility Matrix
SolventSolubility RatingEstimated Max Conc.Technical Notes
DMSO Excellent > 25 mg/mL (approx. 100 mM)Recommended solvent. The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the indazole NH efficiently.
Methanol Good (with Caveats) ~5–10 mg/mLUse with caution. Aldehydes in methanol exist in equilibrium with their hemiacetal form. See Critical Stability Alert below.
Water/PBS Poor < 0.1 mg/mLInsoluble. Requires organic co-solvent (DMSO) for biological assays. Precipitates rapidly upon dilution if not handled correctly.
DMF Excellent > 25 mg/mLAlternative to DMSO if sulfur interference is a concern in downstream chemistry.

Critical Stability Alert (Methanol): Unlike DMSO, Methanol is a nucleophilic solvent. The C-3 aldehyde group is electrophilic. In methanol, 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde will undergo reversible addition to form a hemiacetal .

Reaction:



Impact: This is often invisible in biological assays but will confuse analytical data . HPLC peaks may broaden or split, and NMR in MeOD will show reduced aldehyde proton signals and new methoxy signals.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution (DMSO)

Target Volume: 1 mL | Target Conc: 10 mM

  • Calculate Mass:

    • Molecular Weight (MW) ≈ 214.14 g/mol .

    • Required Mass: 2.14 mg.

  • Weighing: Weigh ~2.2 mg into a generic glass vial (avoid plastics for long-term storage of fluorinated compounds if possible, though polypropylene is generally acceptable for short term). Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to reach 10 mM.

    • Formula:

      
      
      
  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and slightly yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

SOP-02: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute stock to 10 µM in assay buffer without precipitation.

  • Do NOT add the 10 mM DMSO stock directly to a large volume of static buffer. The local concentration will exceed solubility limits immediately, causing micro-precipitation.

  • Stepwise Dilution Method:

    • Step A: Dilute 10 mM stock 1:10 in pure DMSO

      
       1 mM (Intermediate).
      
    • Step B: Dilute 1 mM Intermediate 1:10 into the buffer while vortexing the buffer

      
       100 µM.
      
    • Step C: Dilute to final 10 µM.

  • Visual Check: Hold the tube against a dark background. Any "cloudiness" or Tyndall effect indicates precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "My NMR spectrum in Methanol-d4 looks messy/impure."

Q: I dissolved the pure solid in MeOD for NMR, but I see extra peaks and the aldehyde proton integration is low. Is my compound degrading? A: Likely not degrading, but reacting .

  • Root Cause: As noted in the solubility profile, the electron-withdrawing CF3 group makes the aldehyde carbonyl highly electrophilic. In MeOD, it rapidly forms the hemiacetal.

  • The Fix: Evaporate the MeOD (if possible) or re-prepare the sample in DMSO-d6 . DMSO is non-nucleophilic and will show the true aldehyde form (CHO proton at ~10 ppm).

Issue 2: "The compound precipitates when added to cell culture media."

Q: I see fine crystals forming after adding the DMSO stock to my media. A: This is a "solubility cliff" event.

  • Root Cause: The CF3 group makes the molecule highly hydrophobic. A sudden shift from 100% DMSO to 99.9% water causes the hydrophobic effect to aggregate the molecules.

  • The Fix:

    • Limit final DMSO concentration to 0.5% or 1%.

    • Use a carrier protein (like BSA) in the buffer before adding the compound. The albumin binds the hydrophobic molecule, keeping it in "pseudo-solution."

    • Warm the media to 37°C prior to addition.

Issue 3: "Can I store the stock solution in the fridge (4°C)?"

Q: Is -20°C strictly necessary? A: Yes, for two reasons:

  • Hygroscopicity: DMSO is hygroscopic. At 4°C, it absorbs water from the air faster than at -20°C (where it is frozen). Water intake can cause the hydrophobic indazole to crash out inside the stock vial over time.

  • Aldehyde Oxidation: Aldehydes can slowly oxidize to carboxylic acids (7-trifluoromethyl-1H-indazole-3-carboxylic acid) in the presence of air. Freezing slows this kinetics.

Visual Workflows

Diagram 1: Solubilization & Validation Workflow

SolubilityWorkflow Start Solid Compound (7-CF3-Indazole-CHO) SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Anhydrous) Recommended SolventSelect->DMSO Biological Assay / Stock MeOH Methanol Caution: Hemiacetal Risk SolventSelect->MeOH LCMS / Synthesis Dissolve Vortex (30s) + Sonication (2m) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection (Clear vs Cloudy) Dissolve->Check Success Ready for Use (Store -20°C) Check->Success Clear Fail Precipitate/Cloudy Check->Fail Cloudy Fix Add more solvent or Warm to 37°C Fail->Fix Fix->Check

Caption: Step-by-step decision process for solubilizing hydrophobic indazole aldehydes.

Diagram 2: Stability Logic (Aldehyde vs. Hemiacetal)

StabilityLogic Aldehyde Free Aldehyde Form (Active/Correct) Solvent Solvent Environment Aldehyde->Solvent DMSO DMSO / DMF (Inert) Solvent->DMSO Dissolved in Alcohol Methanol / Ethanol (Nucleophilic) Solvent->Alcohol Dissolved in DMSO->Aldehyde Stays Stable Hemiacetal Hemiacetal Form (Analytical Artifact) Alcohol->Hemiacetal Equilibrium Shift Hemiacetal->Aldehyde Remove Alcohol

Caption: Chemical fate of the aldehyde group depending on solvent choice. Note the reversible nature of the hemiacetal formation.

References

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information. (General solubility data for indazole/indole aldehyde analogs). Link

  • BenchChem. Troubleshooting Solubility of 7-Methyl-1H-indazole-3-carboxamide. (Protocol for hydrophobic indazole dilution). Link

  • Sigma-Aldrich. 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde Safety & Handling. (Safety data for regioisomer 1956327-85-7). Link

  • National Institutes of Health (PMC). DMSO Solubility Assessment for Fragment-Based Screening. (Data on DMSO solubility limits for fragment libraries). Link

  • Journal of Organic Chemistry. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. (Synthetic background and stability of fluorinated indazoles). Link

Optimization

Technical Support Center: Purification of 7-Trifluoromethyl Indazole Derivatives by Column Chromatography

Welcome to the Technical Support Center for the chromatographic purification of 7-trifluoromethyl indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of 7-trifluoromethyl indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of heterocyclic compounds. The unique electronic properties conferred by the trifluoromethyl (-CF3) group can significantly influence the behavior of these molecules on silica gel, often requiring specialized troubleshooting and optimization.[1][2]

This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated solutions to streamline your purification workflows.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section addresses common problems encountered during the column chromatography of 7-trifluoromethyl indazole derivatives, providing explanations and actionable solutions.

Issue 1: Poor Separation of Isomers or Closely Related Impurities

Question: I am struggling to separate my target 7-trifluoromethyl indazole from a regioisomeric impurity. My TLC shows the spots are very close. What can I do?

Answer: This is a frequent challenge, as the trifluoromethyl group can direct synthesis to yield multiple isomers with very similar polarities. Here’s a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • Fine-Tune Polarity: Small changes in the solvent ratio can have a significant impact. If you are using a standard hexane/ethyl acetate system, try adjusting the ratio in 1-2% increments.

    • Introduce a Different Solvent: The selectivity of your separation can be altered by introducing a solvent with different properties.[3] For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can change the interactions between your compounds and the stationary phase, potentially improving separation. Benzene can also offer unique selectivity but is often avoided due to toxicity concerns.[4]

    • Consider a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can be very effective for separating closely eluting compounds.[4][5] Start with a solvent system where your target compound has an Rf of approximately 0.15-0.2 on the TLC plate.[4]

  • Stationary Phase Considerations:

    • High-Performance Silica: For particularly difficult separations, consider using high-performance flash chromatography (HPFC) cartridges with smaller particle sizes, which provide higher resolution.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. For some fluorinated compounds, alumina (neutral or basic) may offer different selectivity.[6] Reversed-phase (C18) chromatography is another excellent option, particularly if your compound has some polar character.[3][7]

Issue 2: The Compound is Tailing or Streaking on the Column

Question: My 7-trifluoromethyl indazole derivative is producing a broad, tailing peak during column chromatography. How can I achieve a sharper peak?

Answer: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Acidic Nature of Silica: Silica gel is inherently acidic and can strongly interact with basic nitrogen atoms in the indazole ring system, leading to tailing.

    • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[4] A common practice is to add 0.1-1% triethylamine (Et3N) or pyridine to the eluent.[4] Be sure to pre-treat your silica by flushing the column with the modified solvent before loading your sample.[4]

    • Use a Buffered Mobile Phase: In some cases, a mobile phase containing a small amount of a buffer can help maintain a consistent ionization state for your compound and minimize tailing.[8]

  • Solvent Effects:

    • Improve Solubility: If your compound has poor solubility in the mobile phase, it can lead to tailing. Ensure your chosen solvent system is a good solvent for your compound.

    • Increase Elution Strength: Once your compound starts to elute, you can sometimes sharpen the peak by slightly increasing the polarity of the mobile phase to accelerate its movement down the column.[6]

Issue 3: Low Recovery or Apparent Decomposition on the Column

Question: I am getting a very low yield of my 7-trifluoromethyl indazole after column chromatography. I suspect it might be degrading on the silica gel. How can I confirm this and prevent it?

Answer: The electron-withdrawing nature of the trifluoromethyl group can make the indazole ring susceptible to degradation under certain conditions, particularly on acidic silica gel.[9]

  • Diagnosing On-Column Decomposition:

    • TLC Stability Test: Spot your crude material on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots or a streak originating from the initial spot, your compound is likely unstable on silica.[6]

    • Analyze Fractions: If you suspect degradation, analyze the fractions that should contain your product by LC-MS or NMR to look for the presence of degradation products.[10][11]

  • Preventing Degradation:

    • Deactivate the Silica: As mentioned for tailing, adding a base like triethylamine to your mobile phase can neutralize the acidic silica and prevent acid-catalyzed decomposition.[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[6] Reversed-phase chromatography on a C18 stationary phase is also a good option as it operates under different interaction principles.[7]

    • Work Quickly and at Low Temperatures: If your compound is sensitive, perform the chromatography as quickly as possible and consider running the column in a cold room to minimize the time your compound is in contact with the stationary phase.

Experimental Workflow: A Step-by-Step Protocol

Here is a generalized workflow for the purification of a 7-trifluoromethyl indazole derivative:

  • Analytical TLC: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel appropriate for the scale of your purification.

  • Sample Loading:

    • Dry Loading: This is often the preferred method for achieving the best resolution.[12][13] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent under reduced pressure to obtain a free-flowing powder.[13] Carefully add this powder to the top of your packed column.

    • Liquid Loading: If your compound is highly soluble in the mobile phase, you can dissolve it in a minimal amount of the initial eluent and load it onto the column.[13]

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of your final product using analytical techniques such as NMR, LC-MS, or HPLC.[11]

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_final Final Product TLC 1. Analytical TLC (Develop Solvent System) Packing 2. Column Packing (Silica Gel) TLC->Packing Dry_Load 3a. Dry Loading (Preferred for Resolution) Packing->Dry_Load or Liquid_Load 3b. Liquid Loading (If Highly Soluble) Packing->Liquid_Load Elution 4. Elution & Fraction Collection Dry_Load->Elution Liquid_Load->Elution Fraction_Analysis 5. TLC Analysis of Fractions Elution->Fraction_Analysis Combine 6. Combine Pure Fractions & Evaporate Fraction_Analysis->Combine Purity_Check 7. Purity Confirmation (NMR, LC-MS) Combine->Purity_Check

Caption: A typical workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for 7-trifluoromethyl indazole derivatives?

A1: A good starting point for many 7-trifluoromethyl indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[14] The trifluoromethyl group increases the lipophilicity of the molecule, so you may need a slightly more polar mobile phase than for the non-fluorinated analogue.[2] A typical starting ratio could be in the range of 9:1 to 4:1 hexanes:ethyl acetate.

Q2: How does the trifluoromethyl group affect the choice of stationary phase?

A2: The -CF3 group is strongly electron-withdrawing, which can increase the acidity of N-H protons on the indazole ring.[1] This can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing tailing or degradation.[6] If you observe these issues, consider using deactivated silica (by adding triethylamine to the eluent) or a different stationary phase like neutral alumina or reversed-phase C18 silica.[4][6][7]

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Absolutely. Reversed-phase flash chromatography is an excellent alternative, especially for more polar 7-trifluoromethyl indazole derivatives or when normal-phase chromatography fails to provide adequate separation.[3][7] A common mobile phase for reversed-phase purification is a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[7]

Q4: I am having trouble with the solubility of my crude product for loading onto the column. What should I do?

A4: If your compound has poor solubility in the mobile phase, dry loading is the recommended method.[12][13] Dissolve your crude mixture in a solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate), then adsorb it onto a small amount of silica gel or an inert support like Celite®.[13] After thoroughly removing the solvent, the resulting powder can be loaded onto the column.

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the difficulty of the separation.[12] For a relatively easy separation (large ΔRf on TLC), you might be able to load up to 5-10% of the silica gel mass. For difficult separations, the loading should be reduced to 1-2% or even less to achieve good resolution.[7] It is always best to perform a small-scale trial run to determine the optimal loading for your specific separation.[12]

Quantitative Data Summary

Table 1: Common Solvents and Their Properties for Chromatography

SolventPolarity IndexUV Cutoff (nm)Notes
n-Hexane0.1195Common non-polar component.
Dichloromethane3.1233Good solvent, but can be slow to run.[4]
Ethyl Acetate4.4255Common polar component.
Acetonitrile5.8190Often used in reversed-phase.[3]
Methanol5.1205Often used in reversed-phase.[3]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation- Incorrect mobile phase polarity- Insufficient column efficiency- Fine-tune solvent ratio- Try a different solvent system- Use a gradient elution- Use high-performance silica
Peak Tailing- Acidic silica interactions- Poor solubility- Add triethylamine to eluent- Use neutral alumina or reversed-phase- Ensure good sample solubility
Low Recovery- On-column degradation- Irreversible adsorption- Deactivate silica with base- Use a less reactive stationary phase- Perform chromatography quickly at low temp
Insoluble Sample- Poor solubility in mobile phase- Use dry loading technique

References

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. Available from: [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024-05-10). Available from: [Link]

  • Pushing flash column chromatography loading limits. Biotage. (2023-01-23). Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2022-10-11). Available from: [Link]

  • On-Column Sample Degradation. LCGC International. (2007-01-01). Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. (2025-10-21). Available from: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. (2022-02-14). Available from: [Link]

  • Mobile Phase Selectivity. Regis Technologies, Inc. Available from: [Link]

  • Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. (2014-08-04). Available from: [Link]

  • HOW TO: Sample loading methods in flash chromatography. Sorbtech. (2023-04-07). Available from: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chromatography Mentoring. (2025-07-11). Available from: [Link]

  • The Methods of Sample Loading in Flash Column. Hawach. (2025-02-11). Available from: [Link]

  • Column Chromatography. Current Protocols in Nucleic Acid Chemistry. Available from: [Link]

  • Dry Loading in Flash Chromatography. Chemtips. (2013-01-29). Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech. (2022-01-10). Available from: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. (2023-12-20). Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. (2025-07-18). Available from: [Link]

Sources

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